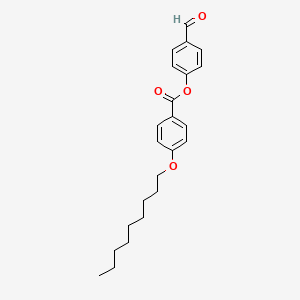
4-Formylphenyl 4-(nonyloxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Formylphenyl 4-(nonyloxy)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a benzoate moiety through a nonyloxy linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formylphenyl 4-(nonyloxy)benzoate typically involves a multi-step process. One common method is the esterification of 4-formylphenol with 4-(nonyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or column chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Formylphenyl 4-(nonyloxy)benzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2/FeBr3).
Major Products Formed
Oxidation: 4-Carboxyphenyl 4-(nonyloxy)benzoate.
Reduction: 4-Hydroxymethylphenyl 4-(nonyloxy)benzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-Formylphenyl 4-(nonyloxy)benzoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Formylphenyl 4-(nonyloxy)benzoate largely depends on its functional groups:
Formyl Group: Can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products.
Aromatic Rings: Can undergo electrophilic substitution reactions, influencing the electronic properties of the compound.
Ester Linkage: Can be hydrolyzed under acidic or basic conditions, releasing the corresponding alcohol and acid.
Comparación Con Compuestos Similares
Similar Compounds
4-Formylphenylboronic acid: Shares the formylphenyl moiety but differs in the presence of a boronic acid group instead of a benzoate ester.
4-Formylphenyl 4-(decyloxy)benzoate: Similar structure with a decyloxy linker instead of a nonyloxy linker.
Uniqueness
4-Formylphenyl 4-(nonyloxy)benzoate is unique due to its specific combination of functional groups and the nonyloxy linker, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in the synthesis of specialized materials and in applications requiring specific reactivity patterns .
Propiedades
Número CAS |
56800-34-1 |
|---|---|
Fórmula molecular |
C23H28O4 |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
(4-formylphenyl) 4-nonoxybenzoate |
InChI |
InChI=1S/C23H28O4/c1-2-3-4-5-6-7-8-17-26-21-15-11-20(12-16-21)23(25)27-22-13-9-19(18-24)10-14-22/h9-16,18H,2-8,17H2,1H3 |
Clave InChI |
OFISKMCGMUYAGE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




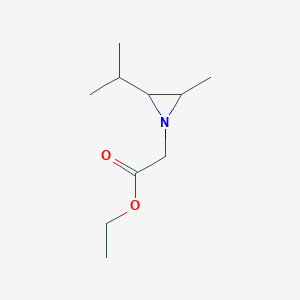

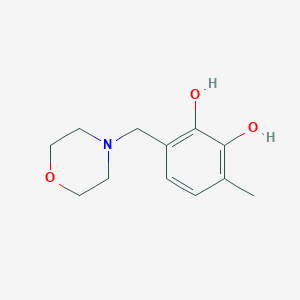
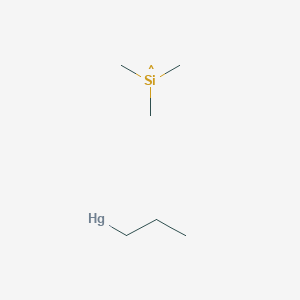
![Trimethyl[phenyl(phenylselanyl)methyl]silane](/img/structure/B14632233.png)
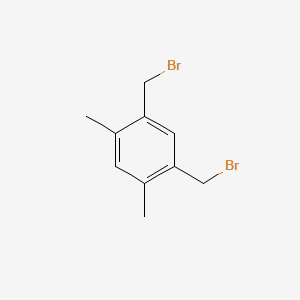
![N-Butyl-4-(butylamino)-1H-pyrazolo[3,4-B]pyridine-5-carboxamide](/img/structure/B14632239.png)

![3-[6-(4-Ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane](/img/structure/B14632249.png)
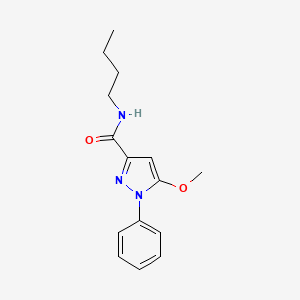
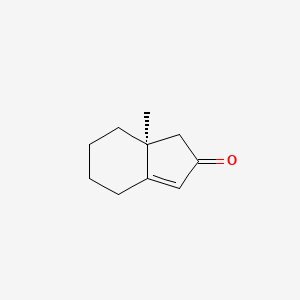
![2-[Ethyl(phenyl)amino]-2-oxoethyl dimethylsulfamate](/img/structure/B14632279.png)
